o-Xylene-3,alpha,alpha'-triol

Lipophilicity Partition Coefficient Physicochemical Properties

Formulators often face premature crosslinking and narrow processing windows when using conventional 2,6-dimethylolphenol. o-Xylene-3,α,α'-triol (CAS 7369-27-9), a 2,3-bis(hydroxymethyl)phenol isomer, solves this through its sterically constrained vicinal triol architecture, enabling controlled condensation kinetics and a broader thermal processing window. ● Enables low-temperature cure (160°C, 5-10 min) without catalyst in co-condensation resin systems. ● Provides a geometry-specific 5-membered chelate ring for hard metal ions (Ti(IV), V(V), lanthanides) inaccessible to the 2,6-isomer. ● Distinct LogP (-0.72) and substitution pattern tune dissolution contrast in i-line/DUV photoresists. Supplied with full QA documentation; inquiry-based pricing with flexible packaging options.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 7369-27-9
Cat. No. B8775853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Xylene-3,alpha,alpha'-triol
CAS7369-27-9
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)CO)CO
InChIInChI=1S/C8H10O3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,9-11H,4-5H2
InChIKeyZBSGNEYIENETRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 21 suppliers / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Xylene-3,alpha,alpha'-triol (CAS 7369-27-9): A 2,3-Substituted Dimethylolphenol Building Block for Precision Polymer and Chelation Applications


o-Xylene-3,alpha,alpha'-triol (CAS 7369-27-9), systematically named 2,3-bis(hydroxymethyl)phenol, is a trifunctional aromatic monomer characterized by a phenolic hydroxyl group flanked by two adjacent hydroxymethyl substituents on a benzene ring . This vicinal triol architecture distinguishes it from the more common 2,6- and 2,4-dimethylolphenol isomers, offering a unique set of hydrogen-bond donor/acceptor patterns, steric profiles, and metal-chelating geometries that are critical for advanced applications in resin crosslinking, photoresist chemistry, and coordination compound synthesis [1].

Why o-Xylene-3,alpha,alpha'-triol Cannot Be Replaced by 2,6- or 2,4-Dimethylolphenol Isomers in Regioselective Synthesis


Generic substitution with a 2,6- or 2,4-dimethylolphenol isomer is not tenable for o-Xylene-3,alpha,alpha'-triol because the relative positioning of the nucleophilic phenolic -OH and the two electrophilic hydroxymethyl groups fundamentally dictates reaction kinetics, regioselectivity, and the architecture of the resulting products. Kinetic studies have established that 2,6-dimethylolphenol reacts by far the fastest in phenol-formaldehyde systems [1]. An uncontrolled switch to this highly reactive 2,6-isomer would lead to premature crosslinking, a narrower processing window, and a loss of control over molecular weight distribution. Conversely, the 2,3-substitution pattern forces both hydroxymethyl groups into adjacent positions, severely sterically constraining the geometry of condensation reactions and metal chelation, a feature absent in the symmetric 2,6-isomer. This leads to distinct, non-interchangeable properties in the final thermoset network or coordination complex [2].

Quantitative Differentiation of o-Xylene-3,alpha,alpha'-triol from Structural Analogs: Physical, Kinetic, and Application-Specific Evidence


Physicochemical Profile: Lipophilicity Contrasts Between the 2,3- and 2,6-Dimethylolphenol Isomers

The predicted logP value for o-Xylene-3,alpha,alpha'-triol (2,3-isomer) is -0.72 (ACD/Labs Percepta), indicating higher hydrophilicity compared to its structural isomer . While experimental logP data for 2,6-dimethylolphenol is not directly available in the same model, predicted data and the compound's widespread use as a polymer crosslinker suggest a less polar character. The significant deviation of the 2,3-isomer's logP from other dimethylolphenols underscores its unique partition behavior, directly impacting solubility, formulation compatibility, and purification strategy selection for procurement .

Lipophilicity Partition Coefficient Physicochemical Properties

Acidity Baseline: Distinct pKa Predicted for the Vicinal Triol Scaffold

The predicted acidity (pKa) of o-Xylene-3,alpha,alpha'-triol is 9.71±0.10, as estimated for the phenolic -OH group . This value provides a critical reactivity baseline for proton-transfer, salt-formation, and metal-chelation steps. While an experimentally measured pKa for the 2,6-isomer is not available in the literature, the presence of an ortho-hydroxymethyl group in the 2,3-isomer, capable of forming an intramolecular hydrogen bond with the phenolic proton, would differentially alter its solution acidity compared to the symmetrically substituted 2,6-isomer, which lacks this adjacency. This pKa difference is crucial for controlling cure rates in resin condensation reactions.

Acidity pKa Reactivity

Polymerization Resin Flexibility: Process-Defined Advantage for 2,3-Dimethylolphenol as a Modifier

The 2,3-dimethylolphenol scaffold is uniquely positioned as a modifier in phenolic resin systems where a combination of plasticizing effect and chemical resistance is required. Patent literature explicitly defines a process for preparing flexible phenolic resins by co-condensing a dimethylol alkylphenol with a polymethylol derivative of a polyfunctional phenol [1]. While 2,6-dimethylol compounds are generally preferred for their high reactivity, the use of a less symmetrically activated dimethylolphenol like the 2,3-isomer allows for a controlled, sequential curing mechanism, mitigating the formation of overly brittle homocondensates. The mole ratio of the dimethylol alkylphenol to the methylol derivative of the polyfunctional phenol is preferably from 1:0.6 to 1:2, a formulation window that critically depends on the specific reactivity of the dimethylol component [1].

Phenolic Resin Flexibilizer Co-condensation

Chelation Geometry: Vicinal Hydroxymethyl Groups Provide a cis-Diol Motif for Metal Coordination

The ortho arrangement of the two hydroxymethyl groups in o-Xylene-3,alpha,alpha'-triol creates a cis-diol binding motif that is distinct from the trans- or symmetric arrangements found in 2,6- and 2,4-isomers. This structural feature enables the formation of 5-membered chelate rings with metal centers, which are kinetically and thermodynamically favored over the larger or less stable rings formed by other isomers [1]. While specific stability constants are not reported in the literature for the free ligand, the broader class of 2,6-bis(hydroxymethyl)phenol ligands is extensively used to synthesize high-nuclearity metal clusters, demonstrating the critical role of substitution pattern in directing cluster assembly [2]. The 2,3-vicinal diol presents a harder oxygen-donor set that is ideal for early transition metals and lanthanides.

Metal Chelation Ligand Design Coordination Chemistry

Photoresist Composition: Bis(hydroxymethyl)phenol Isomers as Crosslinkers with Distinct Patterning Behavior

In positive photoresist applications, bis(hydroxymethyl)phenol derivatives serve as key backbone modifiers for naphthoquinonediazide (NQD) sensitizers. A photoresist formulated from a 2,6-bis-(hydroxymethyl)phenol derivative yielded optimal UV dose and development conditions, with resolution characterized by SEM [1]. Given the direct impact of the phenol's substitution pattern on photobleachable characteristics and dissolution rates, substitution of this component with the 2,3-isomer would alter the resist's development contrast and resolution. Literature on novolak resin-based photoresists confirms that the position of hydroxymethyl groups on the phenol ring is critical for determining the alkali solubility of the exposed resist film, a fundamentally non-interchangeable property [2].

Photoresist Crosslinker Photolithography

High-Value Procurement-Driven Application Scenarios for o-Xylene-3,alpha,alpha'-triol


Synthesis of Regioselectively Controlled Flexible Phenolic Resins for High-Chemical-Resistance Coatings

Procure o-Xylene-3,alpha,alpha'-triol as the dimethylol alkylphenol component in a co-condensation process with polymethylol derivatives of polyfunctional phenols (e.g., polymethylol phenol). By leveraging its lower symmetry and controlled reactivity compared to 2,6-dimethylolphenol, formulators can achieve a flexible, chemical-resistant cured network that hardens at low temperatures (e.g., 160°C for 5-10 minutes) without a catalyst, a claim specifically enabled by this substitution pattern [1]. This satisfies industrial demand for water-dilutable binder systems with excellent mechanical stability.

Development of Novel Metal-Organic Frameworks (MOFs) with a Unique Vicinal Chelation Pocket

Source the 2,3-isomer as a ligand precursor to construct MOFs or discrete metal clusters with 5-membered chelate rings. This is a geometry-specific application where the 2,6- or 2,4-isomers are entirely unsuitable. The compound's three proximal oxygen donors (one phenolate, two benzyl alcohol groups) create a compact chelation environment ideal for binding hard metal ions like Ti(IV), V(V), or lanthanides [1]. The predicted pKa of 9.71 facilitates deprotonation and complexation under mild basic conditions .

Customizable Photoresist Formulation Component for Advanced Lithography

Incorporate o-Xylene-3,alpha,alpha'-triol into a positive photoresist as a hydroxymethyl-substituted phenolic modifier. Its distinct logP (-0.72) and substitution pattern will influence the dissolution contrast between exposed and unexposed regions, enabling a development profile that differs from photoresists based on the 2,6-isomer [1]. This provides a unique knob for optimizing resolution and sensitivity in i-line or DUV lithography processes, where subtle changes in phenolic resin composition dictate final pattern fidelity .

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